molecular formula C10H7FN2O B1446412 8-Fluoroquinoline-3-carboxamide CAS No. 71083-38-0

8-Fluoroquinoline-3-carboxamide

Cat. No. B1446412
CAS RN: 71083-38-0
M. Wt: 190.17 g/mol
InChI Key: HHKIYTZHVIMBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.


Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 121.0 cm³/mol

Scientific Research Applications

Scientific Research Applications of 8-Fluoroquinoline-3-carboxamide

  • NK-3 Receptor Ligands for Medical Imaging Studies Fluoroiodo-2-phenylquinoline-4-carboxamides, structurally similar to 8-Fluoroquinoline-3-carboxamide, have been developed as NK-3 ligands. These are intended for use in radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies, with synthesis involving metalation directed by a fluorine atom for iodination of the quinoline ring (Bennacef et al., 2004).

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors A series of quinoline-8-carboxamides, which potentially includes derivatives of 8-Fluoroquinoline-3-carboxamide, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a significant target in drug design, with inhibitors having a variety of therapeutic activities. The synthesis of these compounds involves Pd-catalyzed couplings to introduce diversity in the final step, and they exhibit significant potency against human recombinant PARP-1 (Lord et al., 2009).

  • Cross-Hybridization in Double Helical Dimers Oligoamides of 8-chloroquinoline, closely related to 8-Fluoroquinoline-3-carboxamide, have been synthesized and shown to assemble into double helical dimers. They undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This research indicates potential applications in the field of molecular self-assembly and nanotechnology (Gan et al., 2010).

  • Fluorescent Probes for Zinc Ion Determination Derivatives of 8-amidoquinoline, which may include 8-Fluoroquinoline-3-carboxamide, have been explored as functional receptors for zinc ions. These derivatives are important due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. Their use as fluorescent sensors in environmental and biological contexts shows promise (Mohamad et al., 2021).

  • Antitumor Agents DNA-Intercalating Ligands

    Phenylquinoline-8-carboxamides, which may involve modifications of 8-Fluoroquinoline-3-carboxamide, have been synthesized and evaluated as antitumor agents. These compounds demonstrate a potential for intercalative binding with DNA, offering insights into their utility as antitumor drugs (Atwell et al., 1988).

Safety And Hazards

As a research compound, 8-Fluoroquinoline-3-carboxamide should be handled with care. Safety data sheets and proper laboratory practices should be followed during its handling and storage .

properties

IUPAC Name

8-fluoroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKIYTZHVIMBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinoline-3-carboxamide
Reactant of Route 2
8-Fluoroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-Fluoroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
8-Fluoroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
8-Fluoroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
8-Fluoroquinoline-3-carboxamide

Citations

For This Compound
3
Citations
FM DE, RA DE, PG DE, GO DE, HE DE, LS DE… - sumobrain.org
The present invention relates to agrochemical compositions: their use for foliar application; their use at low spray volumes; their use by unmanned aerial systems (UAS), unmanned …
Number of citations: 0 www.sumobrain.org
FM DE, RA DE, RA DE, PG DE, GO DE… - … on Adjuvants and …, 2010 - sumobrain.org
The present invention relates to agrochemical compositions: their use for foliar application; their use at low spray volumes; their use by unmanned aerial systems (UAS), unmanned …
Number of citations: 0 www.sumobrain.org
NS Park, HS Kim, HJ Lim, YS Jung, JK Choi, WH Ham - 약학회지, 1991 - koreascience.kr
… AW-[5-(3-Trifluoromethylisoxazoly)]-4-hydroXy-8fluoroquinoline-3-carboxamide 3c- 화합물 2c 100 Img와 5-amino-3-trifiluoromethylisoxazole 66mg으로 부터 뒤의 9b와 같은 방법으로 …
Number of citations: 0 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.